N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide
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Overview
Description
N’-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide is a complex organic compound that features a pyridine ring substituted with a dimethylamino group and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with pyridine-4-carbohydrazide under acidic or basic conditions to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N’-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)pyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.
N,N-dimethyl-4-aminopyridine: Another pyridine derivative with similar electronic properties.
Uniqueness
N’-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide is unique due to the presence of both the dimethylamino group and the carbohydrazide moiety, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of N’-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
101087-46-1 |
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Molecular Formula |
C15H18N4O |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C15H18N4O/c1-19(2)14-5-3-12(4-6-14)11-17-18-15(20)13-7-9-16-10-8-13/h3-10,17H,11H2,1-2H3,(H,18,20) |
InChI Key |
VSCNOCRXXYEQJA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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